2-(Difluoromethyl)benzylamine
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Overview
Description
2-(Difluoromethyl)benzylamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.164. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzylamine, a compound structurally similar to 2-(difluoromethyl)benzylamine, interacts with enzymes such as trypsin-1 and trypsin-2
Mode of Action
The exact mode of action of this compound is not well-documented. It is suggested that the compound might interact with its targets, leading to changes in their function. The difluoromethyl group in the compound could potentially influence these interactions .
Biochemical Pathways
It is known that the compound can be used as a synthetic intermediate in the preparation of various biologically active compounds, including anti-cancer, anti-diabetic, and anti-viral drugs . This suggests that this compound may influence multiple biochemical pathways, depending on the specific active compounds it helps synthesize.
Pharmacokinetics
It is known that the compound is a liquid that can dissolve in various organic solvents This suggests that it may have good bioavailability
Result of Action
As a synthetic intermediate, the compound’s effects would largely depend on the specific biologically active compounds it helps synthesize .
Action Environment
It is recommended that the compound be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in difluoromethylation processes
Cellular Effects
Related compounds such as Difluoromethylornithine (DFMO) have been found to exert cytostatic effects on mammalian cells
Molecular Mechanism
It is suggested that it may participate in difluoromethylation processes, which involve the transfer of a CF2H group to various substrates
Metabolic Pathways
It is suggested that it may participate in difluoromethylation processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Difluoromethyl)benzylamine can be synthesized through the reaction of benzylamine with difluoromethyl chloride. The reaction typically involves the following steps:
- Benzylamine and difluoromethyl chloride are placed in a reaction vessel.
- A suitable solvent, such as dimethylformamide (DMF) or methanol, is added to the reaction mixture.
- The reaction is carried out under appropriate conditions of temperature and time to ensure completion.
- The product is then isolated and purified through methods such as filtration, extraction, crystallization, or distillation[1][1].
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and yield. Industrial methods may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert it into difluoromethyl benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
- Oxidation products include difluoromethyl benzaldehyde and benzoic acid derivatives.
- Reduction products include difluoromethyl benzyl alcohol.
- Substitution reactions yield various substituted benzylamine derivatives .
Scientific Research Applications
2-(Difluoromethyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of fluorinated compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs with potential antiviral, anticancer, and anti-inflammatory properties.
Comparison with Similar Compounds
2-(Difluoromethyl)benzylamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(trifluoromethyl)benzylamine, 2-(chloromethyl)benzylamine, and 2-(bromomethyl)benzylamine share structural similarities.
Uniqueness: The presence of the difluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and pharmacokinetic profile
Biological Activity
2-(Difluoromethyl)benzylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and metabolic diseases. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
This compound is characterized by the presence of a difluoromethyl group attached to a benzylamine structure. This modification can influence its biological activity and pharmacokinetics.
The biological activity of this compound can be attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many benzylamine derivatives act as inhibitors for various enzymes involved in metabolic pathways.
- Antitumor Activity : Compounds with difluoromethyl groups have been shown to possess anti-proliferative properties against cancer cell lines.
Antitumor Activity
Studies have demonstrated that certain derivatives of benzylamine exhibit significant antitumor properties. For instance, a related compound showed an IC50 value of 1.09 μM against MCF-7 breast cancer cells, indicating potent anti-proliferative effects . While specific data on this compound is limited, its structural similarity suggests potential antitumor efficacy.
β-Cell Protection
Research into related compounds has revealed their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, which is crucial in diabetes management. A recent study identified a benzamide analog with β-cell protective activity (EC50 = 0.1 μM), suggesting that structural modifications around the benzylamine core can enhance protective effects against cellular stress .
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | IC50/EC50 Value | Target/Mechanism |
---|---|---|---|
This compound | Antitumor potential | TBD | EGFR inhibition (similar compounds) |
Benzamide analog (WO5m) | β-cell protection | EC50 = 0.1 μM | ER stress protection |
5-aryloxadiazole derivative | Antitumor activity | IC50 = 1.09 μM | EGFR inhibition |
Case Studies and Research Findings
- Antitumoral Studies : A series of studies have focused on the synthesis and evaluation of benzylamine derivatives for their antitumoral properties. For example, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth through various mechanisms such as EGFR inhibition .
- Diabetes Research : The protective effects against ER stress-induced β-cell dysfunction highlight the therapeutic potential of benzylamine derivatives in metabolic diseases like diabetes. The identification of effective scaffolds opens avenues for further drug development targeting pancreatic health .
Properties
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFXUUBMQYTOGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.